molecular formula C13H12OS3 B14657962 S-Phenyl (phenylsulfanyl)methanesulfinothioate CAS No. 50900-13-5

S-Phenyl (phenylsulfanyl)methanesulfinothioate

Cat. No.: B14657962
CAS No.: 50900-13-5
M. Wt: 280.4 g/mol
InChI Key: GSZGHISMDSGIIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-Phenyl (phenylsulfanyl)methanesulfinothioate: is an organosulfur compound with a unique structure that includes both sulfinyl and thioether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Phenyl (phenylsulfanyl)methanesulfinothioate typically involves the reaction of phenylsulfanyl compounds with sulfinyl chlorides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include dichloromethane and tetrahydrofuran, and the reaction temperature is often maintained at low to moderate levels to ensure high yield and purity .

Industrial Production Methods: This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: S-Phenyl (phenylsulfanyl)methanesulfinothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: S-Phenyl (phenylsulfanyl)methanesulfinothioate is used as a building block in organic synthesis, particularly in the formation of complex sulfur-containing molecules. It serves as a precursor for the synthesis of sulfoxides and sulfones, which are valuable intermediates in pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific enzymes, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of S-Phenyl (phenylsulfanyl)methanesulfinothioate involves its interaction with molecular targets through its sulfinyl and thioether groups. These functional groups can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The pathways involved often include the formation of sulfoxides or sulfones, which can further interact with biological molecules .

Comparison with Similar Compounds

Uniqueness: S-Phenyl (phenylsulfanyl)methanesulfinothioate is unique due to the presence of both sulfinyl and thioether groups, which confer distinct reactivity and interaction profiles. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .

Properties

CAS No.

50900-13-5

Molecular Formula

C13H12OS3

Molecular Weight

280.4 g/mol

IUPAC Name

phenylsulfanylsulfinylmethylsulfanylbenzene

InChI

InChI=1S/C13H12OS3/c14-17(16-13-9-5-2-6-10-13)11-15-12-7-3-1-4-8-12/h1-10H,11H2

InChI Key

GSZGHISMDSGIIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCS(=O)SC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.